4-(1,4-Dioxan-2-yl)piperidine hydrochloride
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Overview
Description
4-(1,4-Dioxan-2-yl)piperidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 1,4-dioxane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxan-2-yl)piperidine hydrochloride typically involves the reaction of piperidine with 1,4-dioxane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(1,4-Dioxan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1,4-Dioxan-2-yl)piperidine: Similar structure but without the hydrochloride salt form.
4-(1,4-Dioxan-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-(1,4-Dioxan-2-yl)pyrrolidine: Features a pyrrolidine ring in place of the piperidine ring.
Uniqueness
4-(1,4-Dioxan-2-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine ring and 1,4-dioxane moiety, along with the hydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-(1,4-dioxan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIYUIPGORKSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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